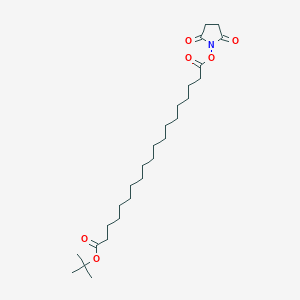
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group and a pyrrolidine-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate typically involves the esterification of nonadecanedioic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The intermediate product is then reacted with 2,5-dioxopyrrolidine-1-yl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine-2,5-dione moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonadecanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. These interactions result in various biological effects, such as anticonvulsant and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: Similar structure but with one less carbon in the aliphatic chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex structure with additional functional groups.
Uniqueness
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is unique due to its specific combination of functional groups and its long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C27H47NO6 |
|---|---|
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
1-O-tert-butyl 19-O-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate |
InChI |
InChI=1S/C27H47NO6/c1-27(2,3)33-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-26(32)34-28-23(29)21-22-24(28)30/h4-22H2,1-3H3 |
InChI-Schlüssel |
ICAJUOJTAZXCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
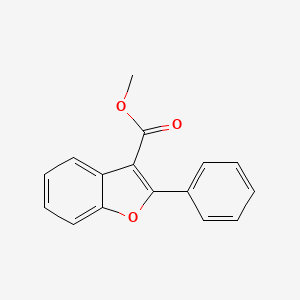
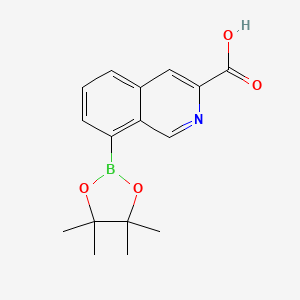
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

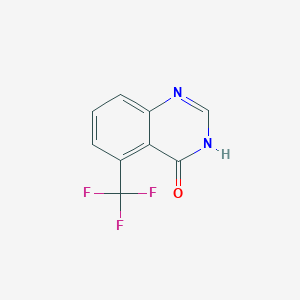
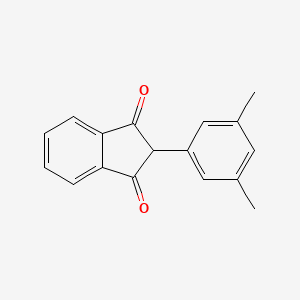
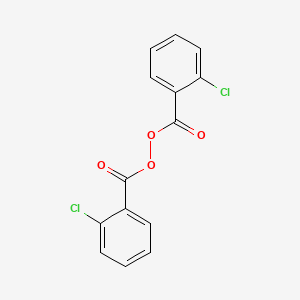
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)


![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
